
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is an organic compound with a complex structure that includes both an oxirane (epoxide) ring and a nonadiene chain with methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane typically involves multiple steps, starting from simpler organic molecules. One common approach is the epoxidation of a suitable diene precursor. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxirane ring or the diene chain.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or other oxygenated products, while reduction can lead to alkanes or alkenes.
Scientific Research Applications
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane involves its interaction with molecular targets through its oxirane ring and diene chain. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, while the diene chain can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4,8-Dimethylnona-1,7-dien-1-yl)-4-(propan-2-yl)benzene
- (R,E)-benzyl(4,8-dimethylnona-1,7-dien-1-yl)dimethylsilane
Uniqueness
2-(4,8-Dimethylnona-1,7-dien-1-YL)-2-methyloxirane is unique due to its combination of an oxirane ring and a nonadiene chain with methyl substituents. This structure imparts distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
CAS No. |
58689-18-2 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2-(4,8-dimethylnona-1,7-dienyl)-2-methyloxirane |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15-14/h6-7,10,13H,5,8-9,11H2,1-4H3 |
InChI Key |
HUXJEZAZOPEXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=CC1(CO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


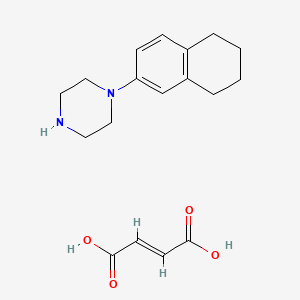
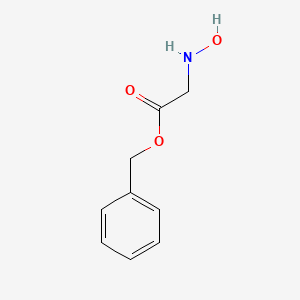
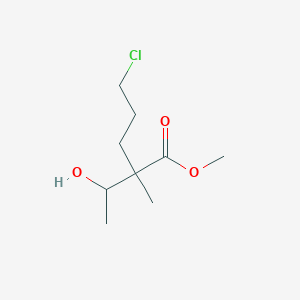
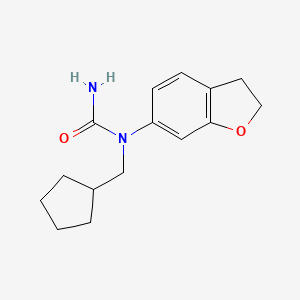
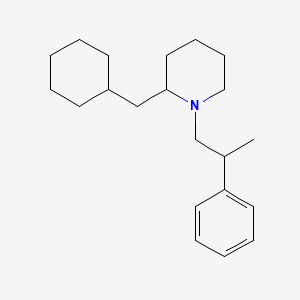

![1H-Pyrazolo[1,5-d]tetrazole-7-carboxylic acid, 1,6-dimethyl-, ethyl ester](/img/structure/B14607628.png)

![Cyclohexanamine, N-[(6-iodo-1,3-benzodioxol-5-yl)methylene]-](/img/structure/B14607639.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14607646.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)
![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)
